4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structures of the synthesized derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies can be carried out to study the binding mode of active compounds with receptor .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various spectroanalytical techniques such as NMR and IR . The average mass of a similar compound, N-(4-Cyanophenyl)benzamide, is 222.242 Da .Scientific Research Applications
Heterocyclic Synthesis
In the realm of organic chemistry, compounds similar to 4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide are utilized in heterocyclic synthesis. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, demonstrating the compound's utility in generating pyrazole, isoxazole, and other derivatives (Mohareb et al., 2004).
Anticancer Activity
Research into analogues of this compound has shown promising anticancer activity. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted compounds, which were evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy (Ravinaik et al., 2021).
Antimicrobial Agents
Compounds derived from the structural framework of this compound have been evaluated for their antimicrobial properties. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Bikobo et al., 2017).
Thermally Stable Polymers
In material science, research has focused on synthesizing thermally stable polymers incorporating similar functional groups. Mehdipour-Ataei and Hatami (2007) developed a new diamine monomer containing sulfone, sulfide, and amide units, leading to the creation of polyimides with excellent thermal stability and solubility, highlighting the compound's relevance in the development of high-performance materials (Mehdipour-Ataei & Hatami, 2007).
Novel Impurities Identification in Pharmaceuticals
Finally, in pharmaceutical analysis, Kancherla et al. (2018) identified and characterized novel impurities related to anti-diabetic drugs, demonstrating the importance of structural analogues of this compound in ensuring drug purity and safety (Kancherla et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially blocking the biosynthesis of certain bacterial lipids or inducing other mechanisms against various bacterial species . The substituents at position-2 and -4 of the thiazole ring may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, the effects could potentially include antimicrobial and antitumor effects, among others .
Properties
IUPAC Name |
4-cyano-N-[4-[2-[(4-cyanobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N5O2S/c26-13-16-1-5-19(6-2-16)23(31)28-21-11-9-18(10-12-21)22-15-33-25(29-22)30-24(32)20-7-3-17(14-27)4-8-20/h1-12,15H,(H,28,31)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHLHNMUONSEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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